molecular formula C18H33ClN2O5S B12414808 Clindamycin-13C,d3

Clindamycin-13C,d3

Cat. No.: B12414808
M. Wt: 429.0 g/mol
InChI Key: KDLRVYVGXIQJDK-ARPHVQDSSA-N
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Preparation Methods

The synthesis of Clindamycin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Clindamycin molecule. The synthetic route typically starts with the precursor lincomycin, which undergoes a series of chemical reactions to introduce the stable isotopes. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .

Chemical Reactions Analysis

Clindamycin-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions. These include:

    Oxidation: Clindamycin can be oxidized to form sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert Clindamycin into its reduced forms.

    Substitution: Clindamycin can undergo substitution reactions, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

Clindamycin-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the transpeptidation reaction and inhibiting early chain elongation. This disruption in protein synthesis leads to the inhibition of bacterial growth and replication . The molecular targets involved include the 23S RNA of the 50S ribosomal subunit .

Comparison with Similar Compounds

Clindamycin-13C,d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C18H33ClN2O5S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3+1D3

InChI Key

KDLRVYVGXIQJDK-ARPHVQDSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

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